molecular formula C14H19Cl2N2 . Br B601587 8-(2,3-dichlorophenyl)-8-aza-5-azoniaspiro[4.5]decane Bromide CAS No. 795313-24-5

8-(2,3-dichlorophenyl)-8-aza-5-azoniaspiro[4.5]decane Bromide

Cat. No.: B601587
CAS No.: 795313-24-5
M. Wt: 286.23 79.90
InChI Key:
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Description

8-(2,3-dichlorophenyl)-8-aza-5-azoniaspiro[4.5]decane Bromide is a chemical compound related to Aripiprazole, an atypical antipsychotic drug used primarily in the treatment of schizophrenia and bipolar disorder. Impurities in pharmaceutical compounds like Aripiprazole are critical to identify and control, as they can affect the safety and efficacy of the drug. This compound is one of the many impurities that can be formed during the synthesis or degradation of Aripiprazole.

Scientific Research Applications

8-(2,3-dichlorophenyl)-8-aza-5-azoniaspiro[4.5]decane Bromide has several scientific research applications, including:

    Chemistry: It is used in the study of the stability and degradation of pharmaceutical compounds.

    Biology: It is used in the study of the biological effects of impurities in pharmaceutical compounds.

    Medicine: It is used in the development of analytical methods for the detection and quantification of impurities in pharmaceutical compounds.

    Industry: It is used in the quality control of pharmaceutical compounds.

Mechanism of Action

Target of Action

Aripiprazole Impurity 12, also known as 8-(2,3-dichlorophenyl)-8-aza-5-azoniaspiro[4.5]decane;bromide, is a derivative of aripiprazole . Aripiprazole primarily targets dopamine D2 receptors (D2R) and serotonin 5-HT1A receptors , acting as a partial agonist, and serotonin 5-HT2A receptors , acting as an antagonist .

Mode of Action

Aripiprazole Impurity 12, similar to aripiprazole, is believed to exhibit a unique mechanism of action. Depending on endogenous dopamine levels and signaling status, it may act as a full antagonist, a moderate antagonist, or a partial agonist at dopamine D2 receptors . This combination of partial agonism/antagonism at D2Rs and serotonin 5-HT1A receptors, together with antagonism at serotonin 5-HT2A receptors, is thought to contribute to its efficacy .

Biochemical Pathways

The compound’s interaction with its targets leads to modulation of several neurotransmitter circuitries and cellular pathways. The complexity of the mechanism of action has progressively shifted the conceptualization of this agent from partial agonism to functional selectivity . From the induction of early genes to modulation of scaffolding proteins and activation of transcription factors, aripiprazole has been shown to affect multiple cellular pathways .

Pharmacokinetics

Aripiprazole, the parent compound, is known to be metabolized by cytochrome p450 (cyp) enzymes, particularly cyp2d6 and cyp3a4 . The compound’s absorption, distribution, metabolism, and excretion (ADME) properties, as well as their impact on bioavailability, would need further investigation.

Result of Action

The hypothesized effects of aripiprazole on cell-protective mechanisms and neurite growth, as well as the differential effects on intracellular pathways [ie, extracellular signal-regulated kinase (ERK)] compared with full D2R antagonists, suggest further exploration of these targets .

Preparation Methods

The preparation of 8-(2,3-dichlorophenyl)-8-aza-5-azoniaspiro[4.5]decane Bromide involves synthetic routes that are similar to those used for the synthesis of Aripiprazole. The synthetic route typically involves the reaction of 7-[4-[4-(2,3-dichlorophenyl)piperazin-1-yl]butoxy]-3,4-dihydro-1H-quinolin-2-one with various reagents under specific conditions. Industrial production methods for Aripiprazole and its impurities often involve high-performance liquid chromatography (HPLC) to separate and identify the impurities .

Chemical Reactions Analysis

8-(2,3-dichlorophenyl)-8-aza-5-azoniaspiro[4.5]decane Bromide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include hydrogen peroxide and oxygen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include hydrogen gas and reducing agents like sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of various oxidized products .

Comparison with Similar Compounds

8-(2,3-dichlorophenyl)-8-aza-5-azoniaspiro[4.5]decane Bromide can be compared with other impurities of Aripiprazole, such as:

This compound is unique in its specific chemical structure and the conditions under which it is formed. Understanding these impurities is crucial for ensuring the safety and efficacy of pharmaceutical compounds.

Properties

IUPAC Name

8-(2,3-dichlorophenyl)-8-aza-5-azoniaspiro[4.5]decane;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19Cl2N2.BrH/c15-12-4-3-5-13(14(12)16)17-6-10-18(11-7-17)8-1-2-9-18;/h3-5H,1-2,6-11H2;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEDIOOIGAOGDMF-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC[N+]2(C1)CCN(CC2)C3=C(C(=CC=C3)Cl)Cl.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19BrCl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

795313-24-5
Record name 8-(2,3-Dichlorophenyl)-8-aza-5-azoniaspiro[4.5]decane bromide
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WGW2NUD4FN
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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